molecular formula C10H7BrClF3OS B14063569 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14063569
M. Wt: 347.58 g/mol
InChI Key: YTJQDQXQWDTGPH-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoromethylthio group. The final step involves the chlorination of the propanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones and alcohols, respectively.

Scientific Research Applications

1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethylthio groups can influence its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-(3-Bromo-4-(trifluoromethylthio)phenyl)ethanone
  • 1-(3-Bromo-4-(trifluoromethylthio)phenyl)butan-2-one

Comparison: Compared to similar compounds, 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and potential applications. The trifluoromethylthio group also adds to its distinct properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C10H7BrClF3OS

Molecular Weight

347.58 g/mol

IUPAC Name

1-[3-bromo-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H7BrClF3OS/c1-5(12)9(16)6-2-3-8(7(11)4-6)17-10(13,14)15/h2-5H,1H3

InChI Key

YTJQDQXQWDTGPH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)SC(F)(F)F)Br)Cl

Origin of Product

United States

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